molecular formula C9H16BF4N3O3 B7839271 TSTU

TSTU

Cat. No.: B7839271
M. Wt: 301.05 g/mol
InChI Key: BVYYWTQJMFGHLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

TSTU is synthesized by reacting tetramethylurea with N-hydroxysuccinimide in the presence of tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent ratios, and reaction times to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

TSTU primarily undergoes substitution reactions, where it activates carboxylic acids to form N-hydroxysuccinimide esters. These esters then react with primary amines to form stable amide bonds .

Common Reagents and Conditions

    Reagents: this compound, N-hydroxysuccinimide, primary amines.

    Conditions: Reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or dimethylformamide.

Major Products

The major products formed from this compound-mediated reactions are amides, which are crucial in the synthesis of peptides, glycopeptides, and other biologically significant molecules .

Mechanism of Action

TSTU activates carboxylic acids by converting them into highly reactive N-hydroxysuccinimide esters. These esters then rapidly react with primary amines to form amide bonds. The mechanism involves the formation of an intermediate ester, which is highly susceptible to nucleophilic attack by amines .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (HSTU)
  • N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium chloride (TSTU-Cl)
  • N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium bromide (this compound-Br)

Uniqueness

This compound is unique due to its high efficiency in forming amide bonds with minimal racemization, making it a preferred reagent in peptide synthesis. Its ability to maintain high reactivity even in aqueous environments sets it apart from other coupling reagents .

Properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;trifluoroborane;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.BF3.FH/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3)4;/h5-6H2,1-4H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYYWTQJMFGHLU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.